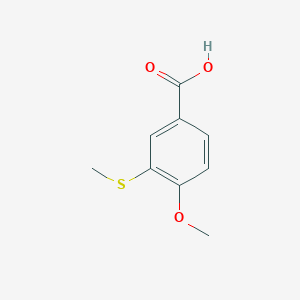

4-Methoxy-3-(methylthio)benzoic acid

描述

4-Methoxy-3-(methylthio)benzoic acid is an organic compound with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to a benzoic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

作用机制

Target of Action

It has been observed to interact with dna and reduce cisplatin nephrotoxicity in rats .

Mode of Action

It is known to prevent in vitro DNA binding and mutation induction in Escherichia coli K12 . This suggests that it may interact with DNA in a way that prevents harmful mutations.

Biochemical Pathways

Its ability to prevent dna binding and mutation induction suggests that it may influence pathways related to dna replication and repair .

Pharmacokinetics

The compound’s molecular weight (19824 g/mol) and predicted properties such as boiling point (3371±320 °C) and density (129±01 g/cm3) can provide some insight into its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

The administration of 4-Methoxy-3-(methylthio)benzoic acid has been observed to reduce cisplatin nephrotoxicity in rats . This suggests that the compound may have protective effects against certain types of kidney damage. Additionally, it prevents in vitro DNA binding and mutation induction in Escherichia coli K12 , indicating a potential role in preventing harmful genetic mutations.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, pH, and the presence of other substances. Safety data suggests that dust formation should be avoided and that the compound should be handled with personal protective equipment in a well-ventilated environment .

生化分析

Biochemical Properties

The biochemical properties of 4-Methoxy-3-(methylthio)benzoic acid are not well-studied. It is known that benzoic acid derivatives can participate in various biochemical reactions. For instance, they can act as intermediates in the synthesis of other compounds or as inhibitors of certain enzymes

Cellular Effects

It is plausible that, like other benzoic acid derivatives, it could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(methylthio)benzoic acid can be achieved through several methods. One common approach involves the methylation of 4-hydroxy-3-(methylthio)benzoic acid using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).

Another method involves the use of diazotization followed by methylation. In this approach, 3-amino-4-methoxybenzoic acid is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with methyl mercaptan to introduce the methylthio group .

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.

化学反应分析

Types of Reactions

4-Methoxy-3-(methylthio)benzoic acid undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Hydrobromic acid, sodium hydroxide (NaOH)

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones

Reduction: Formation of alcohols

Substitution: Formation of brominated derivatives

科学研究应用

4-Methoxy-3-(methylthio)benzoic acid has several applications in scientific research:

相似化合物的比较

Similar Compounds

4-Methoxybenzoic acid: Lacks the methylthio group, making it less reactive in certain chemical transformations.

3-Methylthio-4-hydroxybenzoic acid: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.

4-Methylthio-3-nitrobenzoic acid: The presence of a nitro group significantly alters its chemical properties and reactivity.

Uniqueness

4-Methoxy-3-(methylthio)benzoic acid is unique due to the combination of the methoxy and methylthio groups on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

生物活性

4-Methoxy-3-(methylthio)benzoic acid (CAS Number: 87346-53-0) is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound exhibits a variety of effects, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of both a methoxy group (-OCH₃) and a methylthio group (-S-CH₃) attached to a benzoic acid core. The molecular formula is , with a molecular weight of approximately 198.24 g/mol.

Target Interactions:

- DNA Interaction: Research indicates that this compound can interact with DNA, leading to reduced nephrotoxicity associated with cisplatin treatment in rats. This suggests its potential as a protective agent against chemotherapy-induced toxicity .

Mode of Action:

- Inhibition of DNA Binding: The compound has been shown to prevent in vitro DNA binding and mutation induction in Escherichia coli K12, indicating its role in mutagenesis prevention .

Biochemical Pathways:

- Its ability to inhibit DNA binding suggests involvement in biochemical pathways related to DNA replication and repair, potentially influencing cellular responses to damage .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties, making it a candidate for further studies in infectious disease treatments. The specific mechanisms through which it exerts these effects are still under investigation.

Anticancer Activity

Studies have shown that this compound can reduce the nephrotoxic effects of cisplatin without compromising its antitumor efficacy against colonic adenocarcinoma (CC 531) in animal models. This dual action enhances its potential use in cancer therapy .

Study on Cisplatin Nephrotoxicity

A significant study published in Biochemical Pharmacology found that administration of this compound (100 mg/kg) significantly reduced cisplatin nephrotoxicity in rats. Histopathological evaluations and blood urea nitrogen levels were used to assess kidney function post-treatment .

Mutagenesis Prevention

In another study focused on mutagenesis, the compound was effective at preventing DNA damage induced by alkylating agents in E. coli, reinforcing its potential as a protective agent against genetic mutations .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, its molecular weight and predicted physical properties suggest favorable absorption and distribution characteristics. Further studies are needed to elucidate its metabolism and excretion pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methoxybenzoic Acid | Lacks methylthio group | Less reactive |

| 3-Methylthio-4-hydroxybenzoic Acid | Contains hydroxyl group | Affects solubility |

| 4-Methylthio-3-nitrobenzoic Acid | Nitro group alters reactivity | Potentially more toxic |

This compound is unique due to the combination of functional groups that enhance its reactivity and biological activity compared to other benzoic acid derivatives.

属性

IUPAC Name |

4-methoxy-3-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLIRIKNLSNYOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452132 | |

| Record name | 4-Methoxy-3-methylsulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87346-53-0 | |

| Record name | 4-Methoxy-3-methylsulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。